molecular formula C16H13N3 B13899602 N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine

N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine

Cat. No.: B13899602
M. Wt: 247.29 g/mol
InChI Key: XHCZODDCXKJIFG-UHFFFAOYSA-N
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Description

N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine is a chemical compound with the molecular formula C15H11N3 It is known for its unique structure, which includes an indazole ring and an ethynyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Attachment of the Ethynyl Group: The ethynyl group is introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Final Assembly: The final step involves the coupling of the ethynyl-substituted phenyl group with the indazole ring, typically using a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of substituents like halogens or nitro groups onto the phenyl ring.

Scientific Research Applications

N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The indazole ring may also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib hydrochloride: A tyrosine kinase inhibitor with a similar ethynyl-substituted phenyl group.

    Gefitinib: Another tyrosine kinase inhibitor with structural similarities.

Uniqueness

N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine is unique due to its specific combination of an indazole ring and an ethynyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

N-[(3-ethynylphenyl)methyl]-1H-indazol-6-amine

InChI

InChI=1S/C16H13N3/c1-2-12-4-3-5-13(8-12)10-17-15-7-6-14-11-18-19-16(14)9-15/h1,3-9,11,17H,10H2,(H,18,19)

InChI Key

XHCZODDCXKJIFG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC(=C1)CNC2=CC3=C(C=C2)C=NN3

Origin of Product

United States

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